molecular formula C19H24N2 B12798050 N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine CAS No. 20799-98-8

N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine

Cat. No.: B12798050
CAS No.: 20799-98-8
M. Wt: 280.4 g/mol
InChI Key: CZULGHYJEDZFMY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a 10,11-dihydro-5H-dibenzo(a,d)cycloheptenyl core (a tricyclic system) linked to a dimethyl-substituted ethanediamine chain. Its molecular formula is C₁₉H₂₄N₂, with a molecular weight of 292.42 g/mol.
Key Characteristics:

  • The dibenzocycloheptenyl group confers lipophilicity, influencing membrane permeability and central nervous system (CNS) targeting.
  • The dimethylamine substituents on the ethanediamine chain enhance metabolic stability compared to primary amines.

Properties

CAS No.

20799-98-8

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

N',N'-dimethyl-N-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)ethane-1,2-diamine

InChI

InChI=1S/C19H24N2/c1-21(2)14-13-20-19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3

InChI Key

CZULGHYJEDZFMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1C2=CC=CC=C2CCC3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine typically involves multiple steps, starting with the preparation of the dibenzo(a,d)cycloheptene core This core can be synthesized through a series of cyclization reactions involving aromatic precursors

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethyl-ethanediamine group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives.

Scientific Research Applications

N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Imipramine Hydrochloride

  • Structure: Contains a dibenzazepine core (a seven-membered azepine ring) with a dimethylaminopropyl chain.
  • Key Differences: Core System: Imipramine’s dibenzazepine lacks the cycloheptenyl saturation present in the target compound. Pharmacological Action: Imipramine is a tricyclic antidepressant (TCA) inhibiting serotonin/norepinephrine reuptake. The target compound’s tricyclic core may share similar mechanisms but with altered receptor affinity due to structural differences. Toxicity: Imipramine exhibits significant cardiotoxicity and anticholinergic side effects, which may differ in the target compound due to its ethanediamine chain.

BS-6762 (Deptramine)

  • Structure: Features a dibenzocycloheptenyl ether-linked dimethyl-substituted ethanamine chain (C₁₉H₂₃NO, MW 281.40 g/mol).
  • Key Differences :
    • Linkage: BS-6762 uses an ether bond between the tricyclic core and amine chain, whereas the target compound has a direct ethanediamine linkage.
    • Pharmacokinetics: The ether bond in BS-6762 may reduce metabolic stability compared to the target compound’s direct amine bond.

Amineptine

  • Structure: Contains a dibenzocycloheptenyl core linked to a heptanoic acid chain (C₁₇H₂₃NO₂, MW 281.37 g/mol).
  • Key Differences :
    • Functional Group: Amineptine’s carboxylic acid group enhances water solubility but limits CNS penetration, unlike the target compound’s lipophilic dimethylamine chain.
    • Clinical Use: Amineptine was a stimulant antidepressant (withdrawn due to hepatotoxicity), whereas the target compound’s pharmacological profile remains unexplored.

N,N’-Bis(2-hydroxybenzyl)-N,N-dimethylethane-1,2-diamine Derivatives

  • Structure : Ethanediamine chains with hydroxybenzyl substituents (e.g., ).
  • Key Differences: Substitutents: Hydroxybenzyl groups enable metal chelation (e.g., in manganese complexes), unlike the tricyclic core of the target compound.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Core Structure Amine Chain Pharmacological Use Key References
Target Compound C₁₉H₂₄N₂ Dibenzocycloheptene Dimethyl-ethanediamine Under investigation
Imipramine Hydrochloride C₁₉H₂₄N₂·HCl Dibenzazepine Dimethylaminopropyl Antidepressant
BS-6762 (Deptramine) C₁₉H₂₃NO Dibenzocycloheptene Ether-linked dimethylamine Experimental antidepressant
Amineptine C₁₇H₂₃NO₂ Dibenzocycloheptene Heptanoic acid Withdrawn stimulant

Research Findings and Implications

  • Synthesis: The target compound’s tricyclic core can be synthesized via methods similar to dibenzosuberenone derivatives (), while its ethanediamine chain may follow routes used for N,N-dimethylethane-1,2-diamine derivatives ().
  • Metabolism : Dimethyl substitution on the ethanediamine chain may reduce cytochrome P450-mediated oxidation compared to tertiary amines in Imipramine.
  • Safety : Compounds like Imipramine and Amineptine highlight the importance of evaluating cardiotoxicity and hepatotoxicity in the target compound.

Biological Activity

N(1)-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-N(2),N(2)-dimethyl-1,2-ethanediamine is a complex organic compound featuring a unique bicyclic structure. Its pharmacological potential stems from its structural characteristics, which include a dibenzo[a,d]cycloheptene moiety and a dimethylated ethylenediamine group. This article explores the biological activities associated with this compound, including its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C20H24N2
  • Molecular Weight : 312.42 g/mol
  • IUPAC Name : this compound

The presence of the dibenzo[a,d]cycloheptene structure is significant as it is known to influence various biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit notable pharmacological activities. The biological activity of this compound includes:

  • Cytotoxic Activity : In vitro studies have shown that compounds with ethylenediamine moieties can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated the ability to induce cell cycle arrest and disrupt mitochondrial membrane potential in cancer cells .
  • Antimicrobial Properties : Compounds containing similar structural motifs have been reported to possess antimicrobial activities against bacteria and fungi. The ethylenediamine component is particularly noted for its broad-spectrum antimicrobial efficacy .
  • Pharmacological Potential : The bicyclic nature of the compound suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting neurological disorders or cancer .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related ethylenediamine derivatives revealed significant findings:

  • Cell Lines Tested : Human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.
  • Methodology : Crystal violet dye binding assay was used to assess cell viability post-treatment.
  • Results : Compounds exhibited concentration-dependent cytotoxic activity, causing cell cycle arrest at various phases .

Antimicrobial Activity

Research on structurally similar compounds has shown promising results in terms of antimicrobial efficacy:

  • Mechanism of Action : Disruption of bacterial cell membranes and interference with metabolic pathways.
  • Spectrum of Activity : Effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains .

Comparative Analysis with Related Compounds

The following table summarizes the structural comparisons and unique features of this compound with other related compounds:

Compound NameStructureUnique Features
10,11-Dihydro-5H-dibenzo[a,d]cyclohepteneStructureBase structure without amine substitution
N,N-DimethylbenzylamineStructureSimple aromatic amine with less complexity
7-Methyl-10H-dibenzo[a,c]cyclohepteneStructureMethyl substitution providing different reactivity

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds related to this compound:

  • Case Study on Cancer Treatment : A recent investigation into the use of ethylenediamine derivatives for targeting breast cancer cells showed that these compounds could enhance the efficacy of existing chemotherapeutics by overcoming drug resistance mechanisms.
  • Study on Antimicrobial Resistance : Research focused on the antimicrobial properties of related compounds indicated their potential role in combating resistant bacterial strains, suggesting a need for further exploration in clinical settings.

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